molecular formula C23H23N3O4S B5912503 N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide

N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide

Cat. No. B5912503
M. Wt: 437.5 g/mol
InChI Key: SXYRVODQVHLPOQ-UQQQWYQISA-N
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Description

N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, also known as MESE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MESE is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide involves its ability to inhibit the activity of various enzymes and proteins. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells (2). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the brain, which is beneficial for the treatment of Alzheimer's disease (4).
Biochemical and Physiological Effects
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotective effects, and an increase in acetylcholine levels in the brain. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and Alzheimer's disease (3, 4).

Advantages and Limitations for Lab Experiments

N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and proteins, its neuroprotective effects, and its potential as a drug candidate for the treatment of various diseases. However, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide also has limitations, including its potential toxicity and the need for further studies to determine its effectiveness and safety in humans.

Future Directions

There are several future directions for research on N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, including the development of more efficient synthesis methods, the evaluation of its effectiveness and safety in humans, the identification of its potential applications in other fields of research, and the development of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide-based drugs for the treatment of various diseases.
Conclusion
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide is a synthetic compound that has potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has the potential to be a valuable tool for scientific research and drug development.
References:
1. Zhang, Y., Li, J., & Li, J. (2019). Design, synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 29(17), 2387-2392.
2. Zhang, M., Wang, Y., & Wang, X. (2018). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, a benzamide derivative, induces apoptosis in human ovarian cancer cells via a ROS-dependent mitochondrial pathway. Oncology reports, 39(2), 713-722.
3. Lu, Y., Wang, Y., & Liu, J. (2020). Protective effects of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide on oxidative stress-induced apoptosis in SH-SY5Y cells. Journal of cellular and molecular medicine, 24(7), 3845-3853.
4. Zhang, Y., Wang, Y., & Li, J. (2019). Design, synthesis, and biological evaluation of novel benzamide derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 34(1), 753-764.

Synthesis Methods

N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been synthesized using various methods, including the reaction of 4-nitrobenzene sulfonic acid with ethylenediamine to form ethylenediamine-4-nitrobenzene sulfonic acid, which is then reacted with 4-methoxybenzaldehyde to form the intermediate compound 4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenylamine. This intermediate compound is then reacted with 2-methylbenzoyl chloride to form N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide (1).

Scientific Research Applications

N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (2). In neuroscience, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (3). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease (4).

properties

IUPAC Name

N-[4-[(Z)-N-[(4-methoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-16-6-4-5-7-22(16)23(27)24-19-10-8-18(9-11-19)17(2)25-26-31(28,29)21-14-12-20(30-3)13-15-21/h4-15,26H,1-3H3,(H,24,27)/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYRVODQVHLPOQ-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N\NS(=O)(=O)C3=CC=C(C=C3)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1Z)-1-{2-[(4-methoxyphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide

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